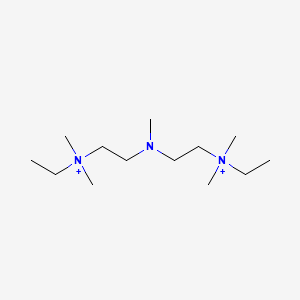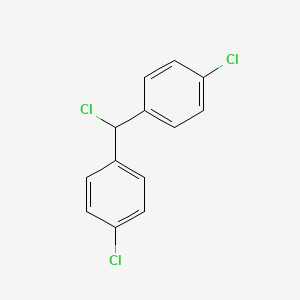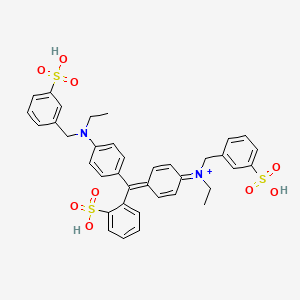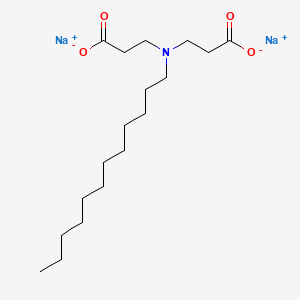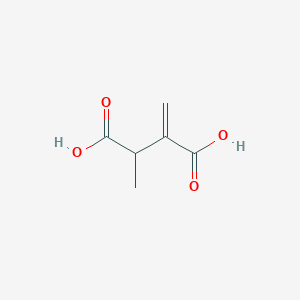
3-Hydroxycyclohexanone
Übersicht
Beschreibung
3-Hydroxycyclohexanone, also known as 3-hydroxycyclohexan-1-one, is an organic compound that is an important building block in the synthesis of a number of different compounds. It is a cyclic ketone with a molecular formula of C6H10O. This compound can be synthesized in a variety of ways, including through the oxidation of cyclohexanol and by the reaction of cyclohexanone with hydrogen peroxide. It is used in a variety of applications, including in the synthesis of pharmaceuticals, fragrances, and dye intermediates.
Wissenschaftliche Forschungsanwendungen
Kinetic resolution using lipases : 3-Hydroxycyclohexanone has been successfully resolved using lipase-catalyzed transesterification, demonstrating its utility in producing enantiomerically enriched cyclic β-hydroxy ketones (Karmee, Oosten, & Hanefeld, 2011).
Hydration using solid acid catalysts : It's used in the hydration of 2-cyclohexen-1-one to this compound, with Amberlyst-36 identified as an effective catalyst. This process yields high selectivity toward the product (Mahajan, Sharma, & Sridhar, 2006).
Enantioselective deprotonation : Derivatives of 4-hydroxycyclohexanone, closely related to this compound, have been studied for enantioselective deprotonation, a critical process in organic synthesis (Majewski & Mackinnon, 1994).
Selective hydrogenation in chemical manufacturing : It's an intermediate in the selective hydrogenation of phenol to cyclohexanone, a crucial step in producing polyamides (Wang et al., 2011).
Analytical profiles in biological matrices : this compound has been identified in the characterization of psychoactive arylcyclohexylamines, highlighting its relevance in toxicology and forensic science (De Paoli et al., 2013).
Catalytic hydrogenation selectivity : Research has explored its role in the catalytic hydrogenation of related compounds, offering insights into chemical reaction mechanisms and selectivity (Chen, Huang, & Chen, 1975).
Wirkmechanismus
Target of Action
The primary target of 3-Hydroxycyclohexanone is the enzyme known as this compound dehydrogenase . This enzyme belongs to the family of oxidoreductases, specifically those acting on the CH-OH group of donor with other acceptors .
Mode of Action
this compound interacts with its target enzyme, this compound dehydrogenase, by serving as a substrate. The enzyme catalyzes the chemical reaction where this compound and an acceptor molecule are converted into cyclohexane-1,3-dione and a reduced acceptor .
Biochemical Pathways
The biochemical pathway affected by this compound involves the anaerobic metabolism of cyclohexanone. In this pathway, cyclohexanone is oxidized to 2-cyclohexenone which is further hydrated to this compound. The hydration product is then oxidized to 1,3-cyclohexanedione which is subsequently cleaved to 5-oxohexanoic acid .
Result of Action
The action of this compound results in the production of cyclohexane-1,3-dione and a reduced acceptor . This is part of the larger biochemical pathway where cyclohexanone is metabolized under anaerobic conditions .
Biochemische Analyse
Biochemical Properties
3-Hydroxycyclohexanone plays a crucial role in several biochemical reactions. It is involved in the oxidation-reduction processes, where it acts as a substrate for specific enzymes. One of the primary enzymes that interact with this compound is this compound dehydrogenase. This enzyme catalyzes the conversion of this compound to cyclohexane-1,3-dione, with the concomitant reduction of an acceptor molecule . The interaction between this compound and this enzyme is essential for the metabolic pathways in certain microorganisms.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of specific signaling molecules, leading to changes in gene expression patterns. This modulation can result in altered cellular metabolism, affecting the overall function and health of the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. At the molecular level, this compound binds to the active site of this compound dehydrogenase, facilitating the oxidation of the hydroxyl group to a ketone. This binding interaction is crucial for the enzyme’s catalytic activity and the subsequent biochemical reactions . Additionally, this compound may influence other enzymes and proteins, leading to changes in their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that the stability of this compound is influenced by factors such as temperature and pH. Over time, this compound may undergo degradation, leading to a decrease in its effectiveness in biochemical reactions. Long-term exposure to this compound has been observed to affect cellular function, with potential implications for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as enhancing specific metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. One of the key pathways is its conversion to cyclohexane-1,3-dione by this compound dehydrogenase. This reaction is part of the broader metabolic processes in certain microorganisms, where this compound serves as an intermediate . The involvement of this compound in these pathways highlights its importance in cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These molecules help in the efficient uptake and localization of this compound, ensuring its availability for biochemical reactions. The distribution of this compound can influence its effectiveness and impact on cellular processes .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. The targeting of this compound to these compartments is mediated by specific signals and post-translational modifications. These mechanisms ensure that this compound reaches its site of action, where it can interact with enzymes and other biomolecules to facilitate biochemical reactions .
Eigenschaften
IUPAC Name |
3-hydroxycyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-2-1-3-6(8)4-5/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEVQGUWCLBRMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50331457 | |
| Record name | 3-Hydroxycyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823-19-8 | |
| Record name | 3-Hydroxycyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=823-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxycyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you describe the diastereoselectivity observed in the synthesis of 4-alkynyl-3-hydroxycyclohexanone via the tandem Michael addition/aldol reaction?
A2: Interestingly, the tandem Michael addition/aldol reaction using ethyl vinyl ketone as the Michael acceptor yields only one diastereoisomer of 4-alkynyl-3-hydroxycyclohexanone, as confirmed by 1H and 13C NMR spectroscopy and NOESY analysis. []
Q2: How is 3-hydroxycyclohexanone involved in the degradation of cyclohexanol in the atmosphere?
A3: this compound is one of the products formed during the atmospheric degradation of cyclohexanol. This degradation process is primarily initiated by the reaction of cyclohexanol with hydroxyl radicals (OH). The reaction proceeds via hydrogen abstraction from cyclohexanol at various sites, leading to the formation of different products, including cyclohexanone, hexanedial, this compound, and 4-hydroxycyclohexanone. The formation of these specific products suggests that hydrogen abstraction occurs at different positions on the cyclohexanol ring. [, ]
Q3: Are there any enzymatic reactions known to involve this compound?
A4: Yes, this compound is known to be involved in enzymatic reactions. One example is its role in the anaerobic metabolism of cyclohexanol by a denitrifying Pseudomonas species. [] Additionally, this compound dehydrogenase is an enzyme that specifically acts on this compound. []
Q4: Has the kinetic resolution of this compound been investigated?
A5: Yes, the kinetic resolution of this compound has been studied using various lipases. [] This research area also extends to using organic solvent-tolerant marine microorganisms as catalysts for the kinetic resolution of cyclic β-hydroxy ketones, including this compound. [, ]
Q5: Are there any studies on the acid-catalyzed behavior of this compound?
A6: Yes, research has focused on the kinetics of the acid-catalyzed interconversion between this compound and 2-cyclohexenone. This research area also provided insights into the decomposition mechanisms of 3-alkoxyallylic alcohols. []
Q6: Has this compound been utilized as a building block in organic synthesis?
A7: Yes, 1-silyl-2,6-diketones, which are readily synthesized, can be effectively transformed into various cyclic compounds. Among these transformations is the formation of 3-hydroxycyclohexanones, achieved under nucleophilic conditions. [] Furthermore, the organocatalyzed domino Michael-aldol reaction has been revisited, leading to the synthesis of enantioenriched this compound derivatives. This reaction involves the use of enals and α,α′-diaryl-substituted acetone in the presence of an organocatalyst. [, ]
Q7: Can you provide details on the use of 7-oxabicyclo[2.2.1]heptan-2-ones in synthesizing specific carbohydrates?
A8: Studies have demonstrated the application of photoinduced electron transfer reactions for the synthesis of C-α-D-galactopyranosides of carbapentopyranoses. This method utilizes 7-oxabicyclo[2.2.1]heptan-2-ones, which upon photoinduced electron transfer from a suitable electron donor like Et3N, generate this compound derivatives. These derivatives serve as key intermediates in the multi-step synthesis of the target carbohydrate molecules. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


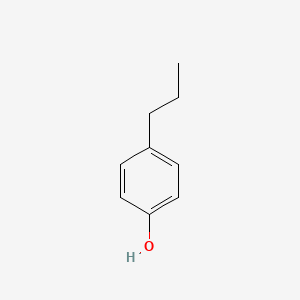


![4-(aminomethyl)-N-[1-(octylamino)-1-oxo-3-[4-(pyridin-4-ylmethoxy)phenyl]propan-2-yl]-1-cyclohexanecarboxamide](/img/structure/B1200809.png)

